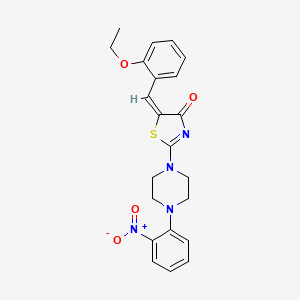

(E)-5-(2-ethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Description

The compound (E)-5-(2-ethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one family, characterized by a five-membered thiazole ring fused with a ketone group. Its structure features:

- E-configuration: A planar benzylidene group (C=CH) at position 5 with a 2-ethoxy substituent on the aromatic ring.

- Piperazine substituent: A 4-(2-nitrophenyl)piperazinyl group at position 2, introducing a nitro group at the ortho position of the phenyl ring.

This compound’s biological activity and physicochemical properties are influenced by its stereoelectronic features, particularly the electron-donating ethoxy group and the electron-withdrawing nitro group .

Propriétés

IUPAC Name |

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-2-30-19-10-6-3-7-16(19)15-20-21(27)23-22(31-20)25-13-11-24(12-14-25)17-8-4-5-9-18(17)26(28)29/h3-10,15H,2,11-14H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRHVIUCVUDNPZ-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-5-(2-ethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one and 2-ethoxybenzaldehyde. The resulting product features a thiazole core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In one study, thiazole derivatives were tested for their ability to inhibit cell proliferation, with IC50 values indicating their potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.3 |

| Compound B | A549 | 20.7 |

| Target Compound | MCF-7 | TBD |

Neuroprotective Effects

The piperazine moiety in the compound is associated with neuroprotective effects. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's. The target compound's potential as an AChE inhibitor was evaluated, showing promising results.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Modifications on the thiazole ring or the piperazine substituents can enhance or diminish activity. For example, introducing electron-withdrawing groups on the aromatic rings has been shown to improve anticancer efficacy.

Case Studies

- Anticancer Screening : A series of thiazole-piperazine hybrids were synthesized and evaluated against various cancer cell lines. The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells.

- Neuroprotective Studies : In a recent investigation, compounds similar to the target compound were assessed for their neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage via antioxidant mechanisms.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Benzylidene Group

The benzylidene substituent at position 5 significantly impacts biological activity and stability:

Key Observations :

Piperazine Ring Modifications

The piperazine ring at position 2 modulates receptor binding and pharmacokinetics:

Key Observations :

- Halogenated or fluorinated substituents increase lipophilicity, aiding blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-5-(2-ethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?

- Methodology:

- Step 1: Condensation of 2-ethoxybenzaldehyde with thioglycolic acid under reflux in 1,4-dioxane with catalytic piperidine to form the thiazolidinone core .

- Step 2: Introduction of the 4-(2-nitrophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis may enhance yield and reduce reaction time .

- Purification: Recrystallization from 1,4-dioxane or chromatography (e.g., silica gel) for high purity .

- Key Considerations: Monitor reaction progress via TLC or HPLC .

Q. How is structural characterization performed for this compound?

- Techniques:

- NMR/IR Spectroscopy: Confirm functional groups (e.g., ethoxybenzylidene, nitro group) and regiochemistry .

- X-ray Crystallography: Resolve stereochemistry (e.g., E-configuration of the benzylidene group) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Protocols:

- Cytotoxicity: Use SRB assay against cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with 5% FBS. Include DMSO controls (<0.5%) to exclude solvent artifacts .

- Antimicrobial Activity: Broth microdilution (CLSI guidelines) with Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Approach:

- Analog Synthesis: Modify substituents (e.g., replace ethoxy with methoxy, allyloxy) and compare bioactivity .

- Key Findings: Ethoxy groups enhance lipophilicity and membrane permeability, while nitro groups influence electronic interactions with targets .

- Tools: Use QSAR models to predict activity based on substituent properties (e.g., Hammett constants) .

Q. What computational methods elucidate the compound’s mechanism of action?

- Strategies:

- Molecular Docking: Simulate binding to receptors (e.g., kinase ATP-binding pockets) using AutoDock Vina .

- Electrostatic Potential Analysis: Apply Multiwfn to map electron density and identify nucleophilic/electrophilic regions .

Q. How should contradictory cytotoxicity data across cell lines be analyzed?

- Case Study: If activity is high in MCF-7 (breast cancer) but low in HEPG-2 (liver cancer):

- Hypothesis: Tissue-specific expression of target proteins (e.g., tyrosine kinases).

- Validation:

Perform Western blotting to quantify target protein levels.

Use siRNA knockdown to confirm target dependency .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methods:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated piperazine).

- Formulation: Nanoencapsulation (e.g., PLGA nanoparticles) or co-solvents (e.g., PEG-400) .

- Testing: Pharmacokinetic profiling (Cmax, AUC) in rodent models .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.